N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazinone moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the acetamide group: This step involves the reaction of the phthalazinone derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Substitution with the trifluoromethylphenyl group: The final step involves the nucleophilic substitution reaction of the intermediate with 4-chloro-3-(trifluoromethyl)aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an analgesic and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to inhibition or activation of specific biochemical pathways. For example, its analgesic properties are attributed to its ability to modulate opioid receptors .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Used in materials science for its unique electronic properties.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide stands out due to its combination of a phthalazinone moiety with a trifluoromethylphenyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H13ClF3N3O2 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-25-17(27)12-5-3-2-4-11(12)15(24-25)9-16(26)23-10-6-7-14(19)13(8-10)18(20,21)22/h2-8H,9H2,1H3,(H,23,26) |
InChI Key |
MSDHPXMJBFNHHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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